Edronax - 93851-87-7

Edronax

Catalog Number: EVT-1623083
CAS Number: 93851-87-7
Molecular Formula: C20H27NO6S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reboxetine is classified as a selective norepinephrine reuptake inhibitor (SNRI). [] It is utilized in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. [] Reboxetine's selectivity for the norepinephrine transporter makes it a valuable tool for dissecting the specific contributions of norepinephrine signaling pathways in complex biological systems. []

Fluoxetine (Prozac)

Relevance: Fluoxetine serves as a comparative agent to Edronax (Reboxetine) in several studies. Both are antidepressants, but Fluoxetine primarily acts on serotonin reuptake, while Reboxetine selectively inhibits norepinephrine reuptake [, , ]. Notably, Reboxetine demonstrated superior efficacy in improving social functioning compared to Fluoxetine in one study [].

Citalopram (Cipramil)

Relevance: Citalopram serves as a direct comparator to Edronax (Reboxetine) in a double-blind study evaluating efficacy and tolerability in treating Major Depressive Disorder (MDD) []. Both drugs showed comparable effectiveness in reducing depressive symptoms, but exhibited different side effect profiles.

Clomipramine (Anafranil)

Relevance: While not directly compared to Edronax (Reboxetine) in the provided research, Clomipramine exemplifies a non-SSRI antidepressant found to be more effective than Fluoxetine for severe depression []. This highlights the diversity of antidepressant classes, including selective norepinephrine reuptake inhibitors like Reboxetine, in treating depression with varying severity.

Maprotiline (Ludiomil)

Relevance: Maprotiline, while structurally different from tricyclic antidepressants (TCAs), shares a similar mechanism of action with Edronax (Reboxetine) by selectively inhibiting norepinephrine reuptake []. This highlights the significance of norepinephrine reuptake inhibition as a therapeutic target for depression.

Colchicine (Colcrys)

Relevance: While not directly related to Edronax (Reboxetine)'s antidepressant properties, Colchicine is mentioned in a case study where a patient taking both Colchicine and Reboxetine developed adverse effects []. This underscores the importance of considering potential drug interactions when prescribing Reboxetine, particularly in patients with complex medical histories.

Morpholine, 2-[(2-ethoxyphenoxy)phenylmethyl]-, methanesulfonate

Relevance: This compound is the chemical backbone of Edronax (Reboxetine) and explicitly defines its molecular structure []. Understanding its chemical composition offers insights into its pharmacological properties and potential interactions.

Overview

Edronax, known chemically as reboxetine, is a potent selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorders. It was developed to enhance norepinephrine levels in the brain by inhibiting its reuptake at the synaptic cleft, thereby improving mood and alleviating depressive symptoms. Reboxetine's unique mechanism distinguishes it from traditional antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin pathways.

Source

Reboxetine was first synthesized in the late 1980s by the pharmaceutical company Pharmacia, now part of Pfizer. It received marketing authorization in Europe in the late 1990s and has been prescribed in various countries for treating depression, although its use has declined with the rise of newer antidepressants.

Classification

Reboxetine is classified as an antidepressant and falls under the category of norepinephrine reuptake inhibitors. It is distinct from other classes of antidepressants due to its selective action on norepinephrine rather than serotonin or dopamine.

Synthesis Analysis

Methods

The synthesis of reboxetine involves several key steps, employing asymmetric synthesis techniques to ensure high enantiomeric purity.

  1. Starting Materials: The synthesis typically begins with a chiral intermediate derived from common substrates such as cinnamyl alcohol.
  2. Asymmetric Epoxidation: A notable method involves Sharpless asymmetric epoxidation, which creates a chiral epoxide that can be further modified to yield reboxetine.
  3. Ring Closure: The process includes a phase transfer catalysis step for ring closure, followed by resolution steps to achieve the desired stereochemistry.

Technical Details

A significant advancement in the synthesis was reported where a lipase-catalyzed reaction achieved high regioselectivity and yield for intermediate compounds . The final steps often involve protecting group strategies and careful control of reaction conditions to optimize yields while minimizing waste .

Molecular Structure Analysis

Structure

Reboxetine has the following molecular structure:

  • Chemical Formula: C17_{17}H21_{21}N
  • Molecular Weight: 255.36 g/mol
  • Structural Features: The molecule contains a morpholine ring and an aromatic moiety, contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Reboxetine undergoes various chemical reactions during its synthesis, including:

  1. Epoxidation: This reaction introduces an epoxide group into the molecule, which is crucial for subsequent transformations.
  2. Nucleophilic Substitution: The morpholine ring formation involves nucleophilic attack on activated halides or epoxides.
  3. Deprotection Reactions: Protecting groups are removed under acidic or basic conditions to yield the final product.

Technical Details

The reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .

Mechanism of Action

Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This enhancement is believed to contribute significantly to its antidepressant effects.

Process

  1. Inhibition of Reuptake: By blocking NET, reboxetine prevents norepinephrine from being reabsorbed into presynaptic neurons.
  2. Increased Neurotransmitter Availability: The elevated levels of norepinephrine enhance neurotransmission and improve mood regulation.
  3. Data on Efficacy: Clinical studies have shown that reboxetine is effective in improving symptoms of depression compared to placebo .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and methanol; poorly soluble in water.
  • Melting Point: Approximately 120-125 °C.

Chemical Properties

  • pKa Value: Approximately 9.5, indicating it is a weak base.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses indicate that these properties are critical for both formulation development and therapeutic efficacy .

Applications

Reboxetine is primarily utilized in clinical settings for treating major depressive disorder. Its unique mechanism allows it to be effective in patients who may not respond well to SSRIs or other classes of antidepressants.

Scientific Uses

In addition to its role as an antidepressant, research continues into its potential applications in treating other conditions such as anxiety disorders and attention deficit hyperactivity disorder (ADHD). Studies are also exploring its efficacy in combination therapies with other psychiatric medications .

Properties

CAS Number

93851-87-7

Product Name

Edronax

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid

Molecular Formula

C20H27NO6S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)

InChI Key

CGTZMJIMMUNLQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.